molecular formula C17H24N6O3S B2954370 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2034357-70-3

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2954370
CAS No.: 2034357-70-3
M. Wt: 392.48
InChI Key: GEQHMAKOWUERMP-UHFFFAOYSA-N
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Description

The compound N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a unique chemical entity known for its versatile applications in various fields of science. Its structural complexity and the presence of multiple functional groups make it a compound of significant interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide typically involves multi-step reactions that start with readily available precursors. The key synthetic route can be broken down into several stages, including:

  • Formation of the Triazine Core: : This step involves the reaction of cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions to form the triazine nucleus.

  • Sulfonamide Formation: : The intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : Exposure to strong oxidizing agents can lead to the formation of sulfone derivatives.

  • Reduction: : Reducing agents can convert the sulfonamide group into the corresponding amine.

  • Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogens, nitrating agents, or sulfonating agents under standard electrophilic substitution conditions.

Major Products Formed

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted aromatic derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

The compound is utilized as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules through further functionalization.

Biology

Its ability to interact with biological macromolecules makes it a potential candidate for enzyme inhibition studies, receptor binding assays, and protein labeling.

Medicine

In medicinal chemistry, it serves as a scaffold for developing new drugs with potential therapeutic effects against various diseases, including cancer and bacterial infections.

Industry

The compound finds applications in the production of specialty chemicals, dyes, and polymers, contributing to advancements in materials science.

Mechanism of Action

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects primarily through the inhibition of specific enzymes or receptors. The molecular targets include enzymes involved in metabolic pathways or receptors that mediate cellular signaling.

Molecular Targets and Pathways

  • Enzyme Inhibition: : Targets key enzymes in metabolic pathways, disrupting normal cellular functions.

  • Receptor Interaction: : Binds to specific receptors on the cell surface, modulating signaling pathways.

Comparison with Similar Compounds

Unique Features

The unique combination of a triazine core with a sulfonamide group and a methoxy-substituted aromatic ring sets N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide apart from other compounds.

Similar Compounds

  • N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide

  • N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide

These compounds share structural similarities but differ in the nature of the cyclic amine substituent, which can lead to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c1-22(2)16-19-15(20-17(21-16)23-10-6-7-11-23)12-18-27(24,25)14-9-5-4-8-13(14)26-3/h4-5,8-9,18H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHMAKOWUERMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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